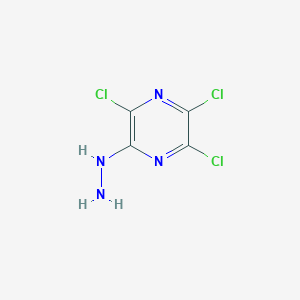![molecular formula C12H19NO B13525683 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine CAS No. 748772-69-2](/img/structure/B13525683.png)
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine is an organic compound with the molecular formula C12H19NO. It is a biochemical used primarily in proteomics research. This compound is known for its unique structure, which includes a phenyl group substituted with a propan-1-amine and an isopropoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine typically involves the reaction of 2-(propan-2-yloxy)benzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the primary amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpropylamine: Similar structure but lacks the isopropoxy group.
1-(1,3-Thiazol-2-yl)propan-1-amine: Contains a thiazole ring instead of a phenyl ring.
3-(2-Methoxyethoxy)propan-1-amine: Contains a methoxyethoxy group instead of an isopropoxy group
Uniqueness
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Propriétés
Numéro CAS |
748772-69-2 |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
3-(2-propan-2-yloxyphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-10(2)14-12-8-4-3-6-11(12)7-5-9-13/h3-4,6,8,10H,5,7,9,13H2,1-2H3 |
Clé InChI |
PEIOFFBSZCLTKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC=C1CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


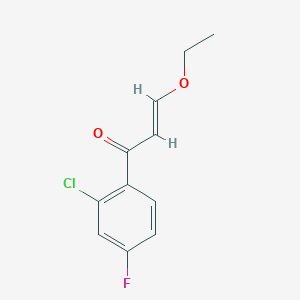
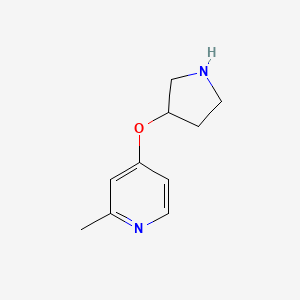
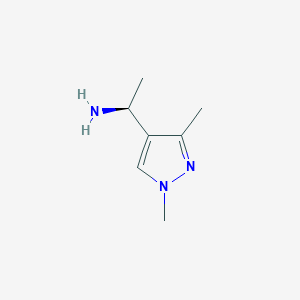
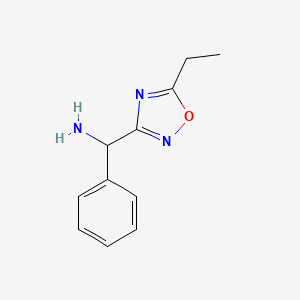
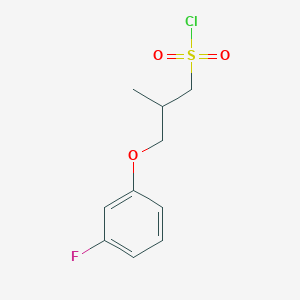
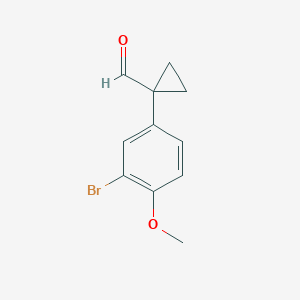
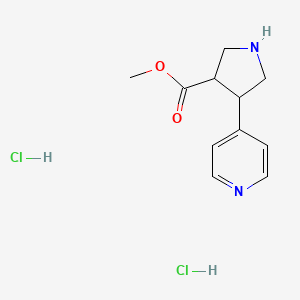
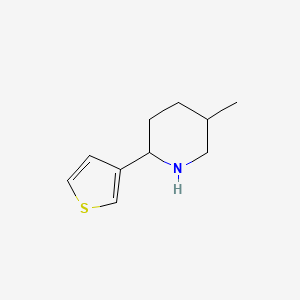

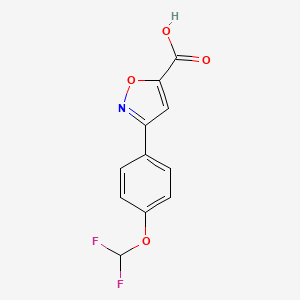
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)
